7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a reactant used in the iron-catalyzed cross-coupling of organometallic compounds . It is a heterocyclic compound, which means it is a cyclic compound with atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of this compound has been studied in various works. For instance, it was found that the molecule can undergo redox transformations in both aqueous and aprotic media . Additionally, it has been used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds .Molecular Structure Analysis
The molecular formula of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is C6H6N4O, and it has a molecular weight of 150.1380 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound has been found to be involved in various chemical reactions. For example, it has been used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds . Furthermore, it has been studied for its redox transformations in both aqueous and aprotic media .Scientific Research Applications
Nitrosoureas in Cancer Therapy
Nitrosoureas, such as those used in the treatment of malignant gliomas and melanoma, have shown significant therapeutic effects. These compounds, including 1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride (ACNU) and methyl 6-[3-(2-chloroethyl-3-nitrosoureido]-6-deoxy-alpha-D-glucopyranoside (MCNU), demonstrate the capability of such chemicals in combating cancer through various mechanisms, including the inhibition of DNA repair enzymes and alkylating DNA directly. This suggests that derivatives like 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine could potentially be explored for similar applications in oncological research (Yamashima, Yamashita, & Shoin, 1990).
Potential Neurotoxicity Studies
The study on the neurotoxic effects of nitrosoureas in malignant glioma treatment could provide a framework for investigating the neurotoxicity of related compounds like this compound. Understanding the side effects and potential risks of these chemicals can aid in developing safer therapeutic agents or in studying the neurotoxic mechanisms of certain chemicals (Yamashima, Yamashita, & Shoin, 1990).
Environmental Exposure and Toxicology
Research on environmental exposure to organophosphorus and pyrethroid pesticides could be analogous to studies on the environmental impact and toxicity of this compound. Such studies involve assessing the presence of chemical metabolites in biological samples, evaluating the exposure risks, and understanding the health implications of chronic exposure to specific chemical compounds (Babina, Dollard, Pilotto, & Edwards, 2012).
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a key target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
This compound interacts with its targets, leading to significant anti-neuroinflammatory properties. This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways are crucial in the regulation of neuroprotection and anti-inflammatory responses.
Result of Action
The molecular and cellular effects of this compound’s action include promising neuroprotective and anti-inflammatory properties . It reduces the expression of ER stress markers and apoptosis markers in human neuronal cells . It also inhibits the production of NO and TNF-α in LPS-stimulated human microglia cells .
Future Directions
The future directions for this compound could involve further exploration of its redox transformations and its potential as a reactant in various chemical reactions . Additionally, given the biological activities of triazole compounds, there may be potential for further exploration of its biological applications .
Biochemical Analysis
Biochemical Properties
Compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been reported to possess various biological activities, including antifungal, antitubercular, and antibacterial properties . They can also act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .
Cellular Effects
Other [1,2,4]triazolo[1,5-a]pyrimidines have shown to have antitumor properties , suggesting that this compound may also have potential effects on cell proliferation and survival.
Molecular Mechanism
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Properties
IUPAC Name |
7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5O2/c1-3-4(12(13)14)5(7)11-6(10-3)8-2-9-11/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNRJTHYJHBVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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